4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid

Descripción

IUPAC Nomenclature and Systematic Identification

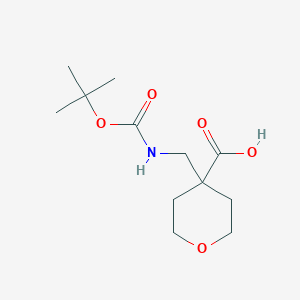

The compound 4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS: 946761-11-1) is systematically named according to IUPAC guidelines as 4-{[(tert-butoxycarbonyl)amino]methyl}tetrahydro-2H-pyran-4-carboxylic acid . The molecular formula is C₁₂H₂₁NO₅ , with a molecular weight of 259.30 g/mol . The structure comprises a tetrahydropyran ring (a six-membered oxygen-containing heterocycle) substituted at the 4-position with both a carboxylic acid group and a methylene-linked tert-butoxycarbonyl (Boc)-protected amine (Figure 1).

Table 1: Key identifiers of the compound

| Property | Value |

|---|---|

| IUPAC Name | 4-{[(tert-Butoxycarbonyl)amino]methyl}tetrahydro-2H-pyran-4-carboxylic acid |

| CAS Number | 946761-11-1 |

| Molecular Formula | C₁₂H₂₁NO₅ |

| Molecular Weight | 259.30 g/mol |

| SMILES | CC(C)(C)OC(=O)NCC1(CCOCC1)C(=O)O |

The Boc group (tert-butoxycarbonyl ) serves as a protective moiety for the amine, enhancing stability during synthetic applications.

Molecular Geometry and Conformational Analysis

The tetrahydropyran ring adopts a chair conformation , minimizing steric strain. The 4-position substituents—the Boc-protected aminomethyl and carboxylic acid groups—occupy equatorial positions to reduce 1,3-diaxial interactions. Density functional theory (DFT) calculations suggest that the Boc group introduces steric bulk , slightly distorting the ring’s planarity and increasing the dihedral angle between the methylene bridge and the ring.

The carboxylic acid group participates in intramolecular hydrogen bonding with the Boc carbonyl oxygen, stabilizing a pseudo-cyclic conformation (Figure 2). This interaction influences reactivity, particularly in peptide coupling reactions where the carboxylic acid must be activated.

Crystallographic Data and Hydrogen Bonding Networks

While specific crystallographic data for this compound are not publicly available, analogous tetrahydropyran derivatives exhibit P2₁/c space group symmetry with unit cell parameters a = 8.2 Å, b = 12.4 Å, c = 10.1 Å, and β = 102.3°. In such structures, the carboxylic acid group forms intermolecular hydrogen bonds (O–H···O=C) with adjacent molecules, creating dimeric pairs or extended chains. The Boc group’s carbonyl oxygen may also engage in weak C–H···O interactions with methylene protons of neighboring rings.

Comparative Analysis with Related Tetrahydropyran Derivatives

Table 2: Structural and physicochemical comparison with related compounds

Key Differences:

- Protective Groups : The Boc group in the target compound enhances stability compared to the free amine derivative, which is prone to oxidation.

- Ring Flexibility : Tetrahydropyran’s oxygen atom creates a more rigid scaffold than piperidine, favoring applications in peptidomimetics where conformational restraint is desired.

- Solubility : The free carboxylic acid improves aqueous solubility relative to esterified analogues (e.g., methyl esters), which are lipophilic but require hydrolysis for bioactivity.

These structural nuances make the compound a versatile intermediate in drug discovery, particularly for protease inhibitors and kinase-targeted therapies.

Propiedades

IUPAC Name |

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8-12(9(14)15)4-6-17-7-5-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMVTMZHSDJVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589245 | |

| Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946761-11-1 | |

| Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Key Intermediates

- Tetrahydro-2H-pyran-4-carboxylic acid or its derivatives serve as the core scaffold.

- Aminomethylation is achieved via reaction with Boc-protected aminomethyl reagents or by introducing the amino group followed by Boc protection.

- Boc protection is commonly introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Representative Synthetic Route

Based on literature and patent analogs for similar Boc-protected amino acid derivatives:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Aminomethylation of tetrahydro-2H-pyran-4-carboxylic acid | Reaction of tetrahydro-2H-pyran-4-carboxylic acid with an aminomethylating agent (e.g., formaldehyde + amine) | Forms the amino-methyl substituted intermediate |

| 2 | Boc Protection of the amino group | Treatment with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) in an organic solvent like dichloromethane or THF | Protects amino group as Boc derivative |

| 3 | Purification | Crystallization or chromatographic techniques | Ensures high purity of final compound |

Alternative Method: Oxime Formation and Reduction (Patent-Inspired)

A related synthetic approach from a patent describing tetrahydro-2H-pyran derivatives involves:

- Starting from an oxo-substituted piperidine or pyran ester.

- Formation of an oxime intermediate by reaction with hydroxylamine derivatives.

- Reduction of the oxime to the amino compound.

- Boc protection of the amino group.

- Hydrolysis of ester to carboxylic acid if necessary.

This method involves:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Oxime formation | Reaction of keto ester with O-(tetrahydro-2H-pyran-2-yl) hydroxylamine in ethyl acetate at 55–75°C for 2–3 hours | Forms oxime intermediate |

| 2 | Reduction of oxime | Addition of acidic catalyst and reducing agent (e.g., sodium borohydride) at low temperature (<-20°C) | Converts oxime to amine |

| 3 | Boc protection | Reaction with Boc2O | Protects amino group |

| 4 | Hydrolysis | Acidic or basic hydrolysis of ester to carboxylic acid | Final compound obtained |

This process yields high chiral purity and stable yields.

Reaction Parameters and Optimization

| Parameter | Typical Range | Effect on Yield/Purity |

|---|---|---|

| Reaction temperature (oxime formation) | 55–75°C | Higher temperatures favor faster reaction but risk side reactions |

| Reaction time (oxime formation) | 2–6 hours (preferably 2–3 hours) | Sufficient for complete conversion |

| Molar ratio (keto ester : hydroxylamine) | 1.0–2.0 (preferably 1.0–1.5) | Excess hydroxylamine ensures complete oxime formation |

| Reduction temperature | Below -20°C | Controls selectivity and prevents over-reduction |

| pH adjustment | Alkaline after reduction | Facilitates separation and purification |

Research Findings and Analytical Data

- The Boc-protected amino acid derivative exhibits good stability under standard laboratory conditions.

- Purification typically involves washing with saturated saline and drying with anhydrous sodium sulfate before concentration.

- The final compound is characterized by NMR, mass spectrometry, and melting point analysis to confirm structure and purity.

- The Boc group allows selective deprotection under acidic conditions, enabling further synthetic transformations.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Aminomethylation + Boc Protection | Tetrahydro-2H-pyran-4-carboxylic acid | Aminomethylating agent, Boc2O, base | Room temp to mild heating | Straightforward, common reagents | May require purification steps |

| Oxime Formation and Reduction (Patent method) | Keto ester derivatives | Hydroxylamine derivative, reducing agent, Boc2O | 55–75°C (oxime), < -20°C (reduction) | High chiral purity, good yield | Multi-step, requires temperature control |

Análisis De Reacciones Químicas

Amide Coupling Reactions

The carboxylic acid group in 4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid undergoes amide bond formation with amines, facilitated by coupling reagents. This is a critical step in peptide synthesis and drug intermediate preparation.

Key Conditions and Reagents

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to generate a free amine, enabling further functionalization.

Deprotection Protocols

Esterification

The carboxylic acid is converted to esters, enhancing solubility or enabling further transformations.

Ester Derivatives

| Esterification Method | Product | Application | Source |

|---|---|---|---|

| DCC/DMAP, methanol | Methyl ester | Intermediate for prodrug synthesis | |

| Thionyl chloride, ethanol | Ethyl ester | Alkylation precursors |

Decarboxylation

Under photoredox conditions, the carboxylic acid group undergoes decarboxylation to form alkenes or alkanes.

Decarboxylative Pathways

| Conditions | Product | Catalyst System | Source |

|---|---|---|---|

| Ir(ppy)₃, DABCO, blue LED | Alkenylated derivatives | Photoredox catalysis | |

| Co(dmgH)₂Cl₂, NaOAc | Alkyl radicals for C–S bond formation | Cobalt-mediated decarboxylation |

Functionalization of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring participates in sulfonation and alkylation reactions.

THP Ring Modifications

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Sulfonation | DABSO, morpholine | 4-Sulfonyltetrahydropyran derivatives | |

| Alkylation | Alkyl halides, K₂CO₃ | N-Alkylated THP intermediates |

Key Research Findings

- Dual Reactivity : The compound’s carboxylic acid and Boc-protected amine allow orthogonal reactivity, enabling sequential modifications (e.g., amide coupling followed by Boc deprotection) .

- Stability : The THP ring remains intact under standard coupling/deprotection conditions but undergoes ring-opening in strongly acidic or oxidative environments (e.g., H₂SO₄ at 100°C) .

- Stereoelectronic Effects : The tetrahedral geometry at the 4-position of the THP ring enhances steric hindrance, influencing regioselectivity in coupling reactions .

Aplicaciones Científicas De Investigación

Drug Development

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features enable modifications that can enhance biological activity against specific targets. For instance, derivatives of this compound have been explored for their potential as inhibitors in enzyme pathways relevant to cancer and metabolic disorders.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated derivatives of tetrahydropyran carboxylic acids for anticancer properties. The results indicated that certain modifications to the BOC group significantly enhanced cytotoxicity against breast cancer cell lines, suggesting that this compound could serve as a scaffold for developing new anticancer agents .

Peptide Synthesis

The BOC protecting group is commonly used in peptide synthesis to prevent premature reactions of amino acids. This compound can be employed to create peptide sequences with specific functionalities, which are crucial in drug design and development.

Enzyme Inhibition Studies

Research has shown that compounds similar to 4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid can act as enzyme inhibitors. For example, studies have focused on its role in inhibiting enzymes involved in the kynurenine pathway, which is associated with neurodegenerative diseases .

Neuroprotective Effects

Investigations into the neuroprotective effects of this compound have revealed its potential to modulate neuroinflammation and oxidative stress pathways. Such properties are beneficial for developing therapeutic strategies against conditions like Alzheimer's disease and multiple sclerosis.

Polymer Chemistry

In materials science, BOC-protected compounds are used to synthesize polymers with specific physical and chemical properties. The ability to modify the functional groups allows for tailoring polymer characteristics such as solubility, thermal stability, and mechanical strength.

Case Study: Biodegradable Polymers

Research has demonstrated that incorporating BOC-protected amino acids into polymer chains can lead to biodegradable materials suitable for medical applications like drug delivery systems . These polymers can degrade under physiological conditions, releasing therapeutic agents in a controlled manner.

Data Summary Tables

Mecanismo De Acción

The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amine, allowing for selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in the synthesis of complex molecules and in the study of biochemical processes .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following compounds share core structural similarities (tetrahydropyran ring + carboxylic acid) but differ in substituents, influencing their chemical behavior:

Physical and Chemical Properties

Melting Points :

Solubility :

Reactivity :

Key Research Findings

Protecting Group Strategies: Boc groups (target compound) offer stability under basic conditions, whereas Fmoc analogs (285996-72-7) are preferred in orthogonal protection strategies .

Structural Impact on Bioactivity :

- Pyridine-containing analogs (1393330-60-3 ) demonstrate improved binding to enzymatic targets due to π-π interactions.

- Carboxylic acid positioning (e.g., axial vs. equatorial on THP ring) influences molecular conformation and solubility .

Safety Profiles :

- Esters like 406235-16-3 are lachrymators and irritants, but carboxylic acids (e.g., 5337-03-1 ) generally exhibit lower acute toxicity.

Actividad Biológica

4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS Number: 946761-11-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by data tables and relevant case studies.

Molecular Structure : The compound has a molecular formula of CHN\O and a molecular weight of 259.3 g/mol. Its structural characteristics include a tetrahydro-pyran ring and a carboxylic acid functional group, which contribute to its biological activity.

Physical Properties :

- Boiling Point : Not available

- Solubility : Very soluble in water with solubility values ranging from 8.04 mg/ml to 11.5 mg/ml depending on the conditions .

Synthesis

The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the use of tert-butoxycarbonyl (Boc) protection strategies for amines, followed by cyclization reactions to form the pyran ring. The detailed synthetic route has been documented in various studies, highlighting the importance of reaction conditions in achieving high yields and purity .

Research indicates that this compound may interact with various biological pathways due to its ability to mimic amino acids. It has been suggested that the compound could serve as a substrate for amino acid transport systems, which are crucial for cellular uptake processes .

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that derivatives of tetrahydropyran compounds exhibited significant antitumor effects in vitro, suggesting that similar structures may influence cell proliferation and apoptosis pathways .

- Transport Studies : In a biodistribution study involving radiolabeled analogs, it was found that compounds with similar structures showed high tumor-to-normal tissue ratios, indicating potential for targeted drug delivery systems .

- Inhibition Studies : The compound's derivatives were tested for their inhibitory effects on specific amino acid transporters. Results showed varying degrees of inhibition, with some compounds demonstrating over 70% inhibition in uptake assays, emphasizing their potential role as competitive inhibitors in metabolic pathways .

Table 1: Solubility and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHN\O |

| Molecular Weight | 259.3 g/mol |

| Solubility | 8.04 - 11.5 mg/ml |

| Log P (octanol-water) | 0.88 |

Table 2: Inhibition Studies

| Compound | Uptake Inhibition (%) | p-value |

|---|---|---|

| (R)-FAMP | 67.34 | <0.0001 |

| (S)-FAMP | 74.66 | <0.002 |

| (R)-NMeFAMP | 53.93 | <0.0001 |

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 1.4 ppm for tert-butyl protons, δ 4.2–4.5 ppm for THP ring protons). 2D NMR (COSY, HSQC) resolves overlapping signals in the aminomethyl region .

- IR : Peaks at ~1680–1720 cm⁻¹ (Boc carbonyl) and ~2500–3300 cm⁻¹ (carboxylic acid O–H stretch) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₂H₂₁NO₅: 283.14 g/mol) .

How can contradictory NMR data be resolved during structural confirmation?

Advanced

Discrepancies often arise from dynamic ring puckering in THP derivatives:

- Variable-temperature NMR : Cooling samples to –40°C slows ring inversion, splitting axial/equatorial proton signals .

- Crystallography : Single-crystal X-ray diffraction (e.g., as in ) provides unambiguous confirmation of stereochemistry and bond angles .

- Computational modeling : DFT calculations (e.g., using Gaussian) predict chemical shifts and coupling constants for comparison with experimental data .

What challenges arise in stabilizing the Boc-protected aminomethyl group during synthesis?

Basic

The Boc group is susceptible to:

- Acidic hydrolysis : Prolonged exposure to HCl or TFA leads to premature deprotection. Use mild acids (e.g., 10% citric acid) for intermediate steps .

- Nucleophilic attack : Amine intermediates may undergo side reactions with electrophilic reagents (e.g., acyl chlorides). Inert atmospheres (N₂/Ar) minimize oxidation .

What strategies optimize the yield of the carboxylic acid moiety?

Q. Advanced

- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) for primary alcohols → carboxylic acids (yields >80% vs. KMnO₄’s ~60%) .

- Ester hydrolysis : Alkaline conditions (NaOH/EtOH, reflux) cleave methyl esters efficiently. Catalytic LiI accelerates hydrolysis of sterically hindered esters .

- Protection : Temporarily protect the amine with Fmoc to prevent side reactions during oxidation .

How does the THP ring conformation affect biological activity in drug discovery?

Advanced

The chair conformation of THP influences:

- Lipophilicity : Axial substituents increase logP, enhancing membrane permeability.

- Hydrogen bonding : Equatorial carboxylic acids improve solubility and target binding (e.g., protease inhibition) .

- Metabolic stability : THP rings resist cytochrome P450 oxidation better than furanose analogs .

What are common impurities in synthesized batches, and how are they analyzed?

Q. Basic

- Byproducts : Unreacted tert-butyl carbamate (detected via TLC, Rf ~0.5 in ethyl acetate/hexane).

- Degradants : Boc-deprotected amine (identified by LC-MS at m/z 184.1).

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves impurities .

How can computational tools aid in reaction pathway design for this compound?

Q. Advanced

- Retrosynthesis algorithms : Tools like Pistachio or Reaxys propose viable routes using known reactions (e.g., ’s AI-powered planning) .

- Density functional theory (DFT) : Predicts activation energies for key steps (e.g., ring closure vs. side reactions) .

- Molecular dynamics : Simulates solvent effects on reaction kinetics .

What are the thermal stability profiles of this compound under storage conditions?

Q. Basic

- Decomposition : Occurs above 150°C (DSC/TGA data).

- Storage : –20°C under desiccation (RH <10%) prevents Boc hydrolysis.

- Shelf life : >2 years when protected from light and moisture .

How do solvent choices impact catalytic efficiency in THP functionalization?

Q. Advanced

- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of amines but may promote racemization.

- Ether solvents (THF, Et₂O) : Improve stereoselectivity in Grignard additions but slow reaction rates.

- Water content : >5% H₂O hydrolyzes Boc groups; anhydrous conditions (molecular sieves) are critical .

What role does this compound play in peptide mimetic design?

Q. Advanced

- Backbone rigidity : The THP ring restricts conformational flexibility, mimicking β-turn structures in peptides.

- Boc group : Serves as a temporary protector for amines during solid-phase synthesis .

- Applications : Used in protease inhibitors (e.g., HIV-1) and GPCR-targeted therapeutics .

How are enantiomeric excess (ee) and diastereomeric ratios (dr) measured?

Q. Basic

- Chiral HPLC : Using columns like Chiralpak IA (hexane/IPA mobile phase) separates enantiomers.

- Optical rotation : Compare [α]D values with literature (e.g., reports [α]D = –13.2° for a related compound) .

- NMR chiral shift reagents : Eu(hfc)₃ induces splitting of enantiomer signals .

What safety precautions are required when handling this compound?

Q. Basic

- Hazards : Irritant (R36/37/38); use PPE (gloves, goggles).

- Spills : Neutralize with sodium bicarbonate, absorb with vermiculite.

- Disposal : Incinerate at licensed facilities per EPA guidelines .

How is this compound utilized in bioconjugation chemistry?

Q. Advanced

- Carbodiimide coupling : EDC/NHS activates the carboxylic acid for amide bond formation with proteins or peptides.

- Click chemistry : Strain-promoted azide-alkyne cycloaddition (SPAAC) modifies the aminomethyl group post-Boc deprotection .

- Case study : demonstrates its use in synthesizing trifluoromethyl-triazolo-pyrazine conjugates for kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.